molecular formula C20H13FN2OS B2744415 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 477888-01-0

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B2744415
CAS No.: 477888-01-0
M. Wt: 348.4
InChI Key: ORCKMRFCOPLQKA-UHFFFAOYSA-N
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Description

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes a naphthothiophene moiety and a fluorophenyl group, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Naphthothiophene Moiety: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Fluorophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the fluorophenyl group onto the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to partially or fully hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has several notable applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used as a precursor or intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, its anti-cancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the fluorine atom, which may affect its biological activity and electronic properties.

    2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: The presence of a methyl group can influence its steric and electronic characteristics.

Uniqueness

The presence of the fluorophenyl group in 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole imparts unique properties, such as increased lipophilicity, enhanced metabolic stability, and potentially improved biological activity compared to its non-fluorinated analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-9-7-13(8-10-15)19-22-23-20(24-19)17-11-14-6-5-12-3-1-2-4-16(12)18(14)25-17/h1-4,7-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCKMRFCOPLQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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